8-Ethylguanine
CAS No.: 113193-97-8
Cat. No.: VC20878910
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 113193-97-8 |
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Molecular Formula | C7H9N5O |
Molecular Weight | 179.18 g/mol |
IUPAC Name | 2-amino-8-ethyl-1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13) |
Standard InChI Key | NKXLJLHQYAGJLG-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=NC2=C(N1)C(=O)N=C(N2)N |
SMILES | CCC1=NC2=C(N1)C(=O)NC(=N2)N |
Canonical SMILES | CCC1=NC2=C(N1)C(=O)N=C(N2)N |
Chemical Structure and Properties
Molecular Information
8-Ethylguanine has the IUPAC name 2-amino-8-ethyl-1,7-dihydropurin-6-one and is characterized by a purine skeleton with specific modifications . The molecular formula is C7H9N5O with a precise molecular weight of 179.18 g/mol . This compound has various synonyms including 2-Amino-8-ethyl-1H-purin-6(9H)-one, 6H-Purin-6-one,2-amino-8-ethyl-1,9-dihydro-, and 2-amino-8-ethyl-3,7-dihydropurin-6-one . The specific designation of 8-Ethylguanine refers to the position of the ethyl group on the guanine base, distinguishing it from other ethylated derivatives .
Structural Characteristics
The structure of 8-Ethylguanine consists of a guanine base with an ethyl group (-CH2CH3) attached at the 8-position of the purine ring . This structural modification differentiates it from other ethylated guanines such as 7-ethylguanine and 9-ethylguanine, which have the ethyl group at different positions . The Standard InChI representation for 8-Ethylguanine is InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13) , and its canonical SMILES notation is CCC1=NC2=C(N1)C(=O)NC(=N2)N . These unique identifiers help precisely characterize the compound's molecular structure for database entries and cross-referencing purposes .
Physical and Chemical Properties
8-Ethylguanine exhibits several noteworthy physicochemical properties that influence its behavior in various chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 8-Ethylguanine
The XLogP3-AA value of -0.2 indicates moderate water solubility, which may influence its bioavailability in physiological environments . With 3 hydrogen bond donor sites and 3 hydrogen bond acceptor sites, 8-Ethylguanine has significant potential for molecular interactions, particularly within biological systems . The compound's topological polar surface area of 96.2 Ų provides insights into its membrane permeability characteristics and potential drug-like properties .
Biological Significance
Context of Ethylated Guanines
To understand the potential biological significance of 8-Ethylguanine, it is essential to consider the broader context of ethylated guanines. Ethylated guanines are typically formed through alkylation reactions, which play significant roles in DNA damage studies. For instance, O6-ethylguanine (a different type of modification) has been studied extensively for its role in mutagenesis and carcinogenesis. Research has shown that alkylation of the 7 position of guanine is frequently the main base modification occurring in reactions of alkylating agents with nucleic acids .
Studies on related compounds such as 7-ethylguanine have demonstrated their relevance as biomarkers of exposure to ethylating agents. For example, Singh et al. measured levels of 7-ethylguanine in calf thymus DNA exposed to cigarette smoke and found a correlation between levels of 7-ethylguanine and the number of cigarettes used to generate the smoke . While specific data on the biological activity of 8-Ethylguanine is limited, understanding these related ethylation patterns helps contextualize its potential impacts.
Research Status
Current Knowledge
Despite its chemical definition and characterization in databases, specific research focused on 8-Ethylguanine remains limited. The compound is primarily categorized and understood within the broader context of modified nucleobases and ethylated guanines . Current knowledge about 8-Ethylguanine is largely derived from chemical databases and structural analyses rather than dedicated biological or pharmacological studies .
In the available literature, there is a notable gap regarding the formation, detection, and biological effects of 8-Ethylguanine specifically. This presents both challenges and opportunities for researchers interested in exploring this compound further. The relatively understudied nature of 8-Ethylguanine contrasts with the more extensive research conducted on other ethylated guanines, particularly 7-ethylguanine and O6-ethylguanine .
Research Challenges
The limited availability of research specifically addressing 8-Ethylguanine presents several challenges:
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There is a scarcity of validated analytical methods for its detection in biological samples, unlike the methods developed for 7-ethylguanine .
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The understanding of its formation mechanisms in biological systems remains incomplete.
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The physiological relevance compared to other ethylated guanines is unclear due to limited comparative studies .
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Insufficient data exists regarding its potential role in disease processes or therapeutic applications.
Despite these challenges, the chemical characterization of 8-Ethylguanine provides a foundation for future research initiatives . The availability of its structural information, chemical identifiers, and basic physicochemical properties creates opportunities for developing targeted studies to address these knowledge gaps .
Comparative Analysis with Related Compounds
Comparing 8-Ethylguanine with its isomers provides valuable insights into structure-function relationships among ethylated guanines. Table 2 presents a comparison between 8-Ethylguanine and its positional isomer, 9-Ethylguanine.
Table 2: Comparison of 8-Ethylguanine and 9-Ethylguanine
This positional difference in the ethyl group attachment significantly affects the compounds' chemical reactivity and potential biological interactions . While they share the same molecular formula and weight, their distinct structural arrangements result in different chemical behaviors and possibly different biological effects .
Additionally, 7-ethylguanine has been more extensively studied, particularly in the context of DNA damage biomarkers in smokers and nonsmokers . The research methodologies and findings from these studies may inform future investigations into 8-Ethylguanine .
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